2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a sulfonamide group, a morpholine ring, and multiple methyl groups, contributing to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide typically involves multiple steps:
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Formation of the Benzyl Intermediate: : The initial step often involves the preparation of a benzyl intermediate through the reaction of 4-(4-morpholinylcarbonyl)benzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
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Sulfonamide Formation: : The benzyl intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound. The reaction is typically carried out at low temperatures to control the reactivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
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Substitution: : The aromatic ring and the sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents are common.
Major Products
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary based on the nucleophile used, leading to diverse substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its sulfonamide group is known for antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of enzymatic pathways. The morpholine ring may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholinylcarbonyl)benzenesulfonamide: Lacks the tetramethyl groups, resulting in different reactivity and binding properties.
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the morpholine ring, affecting its solubility and interaction with biological targets.
4-(4-morpholinylcarbonyl)benzyl chloride: Precursor in the synthesis, with different chemical properties and applications.
Uniqueness
2,3,5,6-tetramethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide is unique due to the combination of the sulfonamide group, morpholine ring, and multiple methyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15-13-16(2)18(4)21(17(15)3)29(26,27)23-14-19-5-7-20(8-6-19)22(25)24-9-11-28-12-10-24/h5-8,13,23H,9-12,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWVAWWDTJUNCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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